molecular formula C9H17NO B13630413 3-Cyclohexylazetidin-3-ol

3-Cyclohexylazetidin-3-ol

Cat. No.: B13630413
M. Wt: 155.24 g/mol
InChI Key: LLZGUTCORPMHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexylazetidin-3-ol is a four-membered heterocyclic compound containing a nitrogen atom and a hydroxyl group attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the cyclization of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of solid supports and microwave irradiation can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Cyclohexylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Cyclohexylazetidin-3-ol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-cyclohexylazetidin-3-ol

InChI

InChI=1S/C9H17NO/c11-9(6-10-7-9)8-4-2-1-3-5-8/h8,10-11H,1-7H2

InChI Key

LLZGUTCORPMHQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CNC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.